molecular formula C10H14N2O3 B1277318 3,4,5-Trimethoxy-benzamidine CAS No. 4156-70-1

3,4,5-Trimethoxy-benzamidine

Cat. No.: B1277318
CAS No.: 4156-70-1
M. Wt: 210.23 g/mol
InChI Key: LNABPJQXZBKJMS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-benzamidine is an organic compound with the molecular formula C10H14N2O3. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with an amidine functional group.

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxy-benzamidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting ribonucleotide reductase, this compound can effectively reduce the production of deoxyribonucleotides, thereby impacting DNA replication and cell proliferation . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as human promyelocytic leukemia cells, this compound induces apoptosis, or programmed cell death, by disrupting the cell cycle and depleting intracellular nucleotide pools . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been observed to inhibit the activity of ribonucleotide reductase, resulting in decreased DNA synthesis and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of ribonucleotide reductase, which is essential for the conversion of ribonucleotides to deoxyribonucleotides . By binding to the active site of the enzyme, this compound prevents the enzyme from catalyzing this critical reaction, leading to a reduction in DNA synthesis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Prolonged exposure to this compound can lead to degradation, which may affect its efficacy in long-term experiments . In in vitro studies, this compound has demonstrated sustained inhibitory effects on ribonucleotide reductase and cell proliferation over several days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, this compound can cause adverse effects, including toxicity to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production . These interactions highlight the compound’s potential impact on cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . Transporters and binding proteins may facilitate the movement of this compound within the cell, ensuring its proper localization and function . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in DNA synthesis and cell cycle regulation . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in biochemical reactions . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-benzamidine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ammonia or an amine under suitable conditions. One common method includes the following steps:

    Starting Material: 3,4,5-Trimethoxybenzaldehyde.

    Reaction: The aldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium borohydride.

    Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

    Product Isolation: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes:

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-benzamidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under suitable conditions.

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxy-benzamidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 3,4,5-Trimethoxy-benzamidine.

    3,4,5-Trimethoxybenzoic Acid: Another related compound with similar structural features.

    3,4,5-Trimethoxybenzyl Alcohol: Shares the trimethoxybenzene core structure.

Uniqueness

This compound is unique due to the presence of the amidine functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,4,5-trimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABPJQXZBKJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404737
Record name 3,4,5-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4156-70-1
Record name 3,4,5-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) in cancer cells?

A1: KITC exerts its antitumor effects primarily by inhibiting ribonucleotide reductase (RR) in cancer cells []. RR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, KITC effectively depletes the intracellular pools of deoxyribonucleotides, particularly dATP and dTTP []. This depletion disrupts DNA synthesis and ultimately induces apoptosis, a programmed cell death pathway, in cancer cells [].

Q2: What are the synergistic effects observed when KITC is combined with Ara-C in cancer treatment?

A2: Research indicates that KITC acts synergistically with arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent commonly used in leukemia treatment []. The sequential application of KITC followed by Ara-C resulted in enhanced growth inhibitory effects on HL-60 human promyelocytic leukemia cells compared to either agent alone []. This synergy likely arises from their complementary mechanisms of action: KITC disrupts DNA synthesis by inhibiting RR, while Ara-C interferes with DNA polymerase, another key enzyme involved in DNA replication.

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